molecular formula C23H27NO4 B7963016 Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoate

Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-4-methylpentanoate

Cat. No.: B7963016
M. Wt: 381.5 g/mol
InChI Key: BXKOQQQQCYZZMH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate is a synthetic compound often used in organic chemistry, particularly in peptide synthesis. This compound is known for its stability and utility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods involve the reaction of the protected amino acid with sodium azide (NaN3), resulting in the formation of stable crystalline solids that are useful in peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the Fmoc group under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate is widely used in scientific research, particularly in:

    Chemistry: As a reagent in peptide synthesis, it helps in the formation of peptide bonds by protecting amino groups.

    Biology: Used in the synthesis of biologically active peptides and proteins.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent peptide bond formation. This compound targets amino groups and facilitates the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-3-methylpentanoate
  • Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-5-methylpentanoate

Uniqueness

Methyl (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-methylpentanoate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. Its ability to protect amino groups selectively and its stability under various conditions make it a preferred choice in synthetic chemistry.

Properties

IUPAC Name

methyl (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-15(2)13-21(22(25)27-4)24(3)23(26)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKOQQQQCYZZMH-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.